![molecular formula C14H23CaN3NaO11+ B1591550 Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate CAS No. 207226-35-5](/img/structure/B1591550.png)

Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

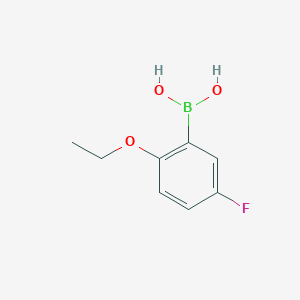

Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate is a useful research compound. Its molecular formula is C14H23CaN3NaO11+ and its molecular weight is 472.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réduction de la Toxicité des Métaux Lourds

CANA3-DTPA, comme son composé apparenté DTPA, peut se lier aux métaux lourds, réduisant ainsi leur toxicité. Cette application est importante dans la remédiation environnementale, où elle peut être utilisée pour traiter la contamination par les métaux lourds dans l'eau et le sol, ce qui la rend plus sûre pour les écosystèmes et la santé humaine .

Manipulation de Matériaux Radioactifs

Les propriétés chélatrices de CANA3-DTPA sont utiles en médecine nucléaire et en gestion des déchets radioactifs. Il peut former des complexes stables avec les isotopes radioactifs, facilitant ainsi leur transport et leur élimination en toute sécurité .

Agents de Nettoyage Industriels

Dans les produits de nettoyage industriels et domestiques, CANA3-DTPA peut agir comme agent chélatant pour lier les ions métalliques présents dans l'eau, qui peuvent interférer avec le processus de nettoyage en formant des sels insolubles avec les détergents .

Mécanisme D'action

Target of Action

The primary targets of Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, also known as CANA3-DTPA, are heavy metal ions, including cadmium, beryllium, and actinides such as plutonium and americium . These heavy metals are known to cause toxicity in biological systems.

Mode of Action

CANA3-DTPA acts by forming highly stable complexes with these heavy metal ions . The compound achieves its therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then excreted from the body, reducing the burden of the heavy metals .

Biochemical Pathways

The biochemical pathways affected by CANA3-DTPA primarily involve the sequestration and elimination of heavy metals. By binding to heavy metals, CANA3-DTPA prevents these metals from interacting with biological molecules and disrupting essential cellular processes . The downstream effects include a reduction in heavy metal toxicity and associated health risks .

Pharmacokinetics

The pharmacokinetics of CANA3-DTPA involve its distribution and elimination from the body. The compound is administered intravenously and is distributed throughout the body, where it can bind to heavy metals . It is then eliminated from the body through the kidneys . The pharmacokinetic properties of CANA3-DTPA contribute to its bioavailability and its effectiveness in reducing heavy metal toxicity .

Result of Action

The result of the action of CANA3-DTPA is the reduction of heavy metal toxicity in the body. By forming stable complexes with heavy metals, CANA3-DTPA prevents these metals from causing cellular damage . This leads to a decrease in the symptoms and health risks associated with heavy metal toxicity .

Action Environment

The action of CANA3-DTPA can be influenced by environmental factors. For example, the presence of other ions in the body can affect the ability of CANA3-DTPA to form complexes with heavy metals . Additionally, the pH of the environment can influence the stability of the complexes formed . Understanding these environmental factors is important for optimizing the use of CANA3-DTPA in treating heavy metal toxicity .

Propriétés

Numéro CAS |

207226-35-5 |

|---|---|

Formule moléculaire |

C14H23CaN3NaO11+ |

Poids moléculaire |

472.41 g/mol |

Nom IUPAC |

calcium;sodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate;hydrate |

InChI |

InChI=1S/C14H23N3O10.Ca.Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;1H2/q;+2;+1;/p-2 |

Clé InChI |

QAKNVQWSPRJMPI-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)

![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)